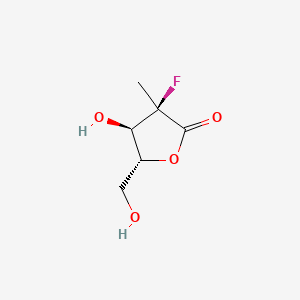

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Overview

Description

This compound (CAS: 879551-04-9; molecular formula: C₆H₉FO₄) is a fluorinated dihydrofuran-2-one derivative. Its stereospecific (3R,4R,5R) configuration and fluorine substitution at position 3 are critical for its biological activity, particularly as a key intermediate in antiviral agents targeting hepatitis C virus (HCV) polymerase . The molecule’s hydroxyl and hydroxymethyl groups enhance its solubility and interaction with enzymatic targets, while the fluorine atom improves metabolic stability and binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one typically involves multi-step organic reactions. Common starting materials include fluorinated precursors and hydroxyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Sofosbuvir Intermediate :

- The compound serves as an important intermediate in the synthesis of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Sofosbuvir is a prodrug that is metabolized into its active form, which inhibits viral replication by targeting the NS5B polymerase enzyme . The synthesis of Sofosbuvir involves several steps where (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is utilized to achieve the desired stereochemistry and functionality.

-

Asymmetric Synthesis :

- This compound is utilized in asymmetric synthesis processes, particularly through aldol condensation reactions. It can be derived from isopropylidene-D-glyceraldehyde and ethyl fluoropropionate, leading to products with high enantiomeric purity . This property makes it valuable for synthesizing chiral intermediates required in various pharmaceuticals.

Synthetic Applications

- Synthesis of Dihydrofuran Derivatives :

- Precursor for Lactones :

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

-

Study on Antiviral Activity :

A research study demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity against various strains of hepatitis viruses. The study focused on optimizing the synthesis routes to enhance yield and efficacy . -

Chiral Synthesis Techniques :

Another investigation explored the use of this compound in developing new chiral catalysts for asymmetric synthesis. The findings indicated that modifications to the structure could lead to improved catalytic efficiency and selectivity in forming chiral centers .

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Key Differences :

- Electronic Effects : Fluorine’s high electronegativity enhances hydrogen-bonding interactions compared to chlorine or hydroxyl groups, improving target binding .

- Metabolic Stability : The C–F bond resists enzymatic degradation better than C–Cl or C–OH, making the fluoro derivative more suitable for drug development .

Stereoisomers and Diastereomers

Key Differences :

- Stereochemical Impact : The (3S,4S,5R) diastereomer’s altered configuration disrupts the spatial arrangement required for HCV polymerase binding, rendering it biologically inactive .

- Crystal Packing : The diastereomer forms O–H···O hydrogen-bonded chains along the [010] axis, whereas the fluoro compound’s packing may involve weaker C–F···H interactions .

Functional Derivatives in Drug Design

Nucleoside Analogs Incorporating the Target Compound

Key Insights :

Biological Activity

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, also known as a derivative of dihydrofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems.

- Molecular Formula : C₆H₉F O₄

- Molecular Weight : 150.11 g/mol

- CAS Number : 879551-04-9

- Structure : The compound features a fluorine atom and multiple hydroxyl groups, which are critical for its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound have shown promise as antiviral agents. Specifically, derivatives of this compound have been investigated for their ability to inhibit viral replication through mechanisms such as:

- Inhibition of viral polymerases.

- Disruption of viral entry into host cells.

For instance, studies on related compounds have demonstrated significant activity against hepatitis C virus (HCV) and other RNA viruses. This suggests that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown:

- Cytotoxic effects on cancer cell lines such as HeLa and A549.

- Mechanisms of action include the induction of apoptosis and cell cycle arrest.

In vitro assays have indicated that the compound exhibits IC₅₀ values ranging from 100 to 300 µM against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.

- NF-kB Pathway Inhibition : The inhibition of this critical signaling pathway is associated with reduced inflammation and tumor progression.

- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction .

Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy of various dihydrofuran derivatives, this compound was tested against HCV. Results showed a dose-dependent reduction in viral load with an EC₅₀ value of approximately 50 µM .

Study 2: Anticancer Efficacy

A comparative analysis of the cytotoxic effects of this compound on HeLa cells revealed that it induced apoptosis at concentrations above 200 µM. Flow cytometry analysis indicated significant changes in cell cycle distribution and increased annexin V staining .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC₅₀/EC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Antiviral | HCV | ~50 µM | Inhibition of viral replication |

| Anticancer | HeLa Cells | ~200 µM | Induction of apoptosis |

| Anticancer | A549 Cells | ~300 µM | Cell cycle arrest and ROS generation |

Q & A

Q. Basic: What are the key challenges in synthesizing this compound, and how can stereochemical control be achieved?

Answer:

Synthesis challenges include:

- Stereoselective fluorination : Introducing fluorine at the 3R position while avoiding racemization requires reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions .

- Hydroxyl group protection : Labile hydroxyl groups (4R-OH, 5R-hydroxymethyl) necessitate protecting strategies (e.g., silyl ethers or acetyl groups) to prevent side reactions during fluorination or methylation .

- Stereochemical validation : Single-crystal X-ray diffraction (SC-XRD) is critical to confirm absolute configuration, as seen in analogous dihydrofuranone structures .

Q. Basic: What analytical methods are recommended for structural elucidation and purity assessment?

Answer:

- Structural confirmation : Use SC-XRD for absolute stereochemistry determination (R-factors < 0.05 ensure precision) .

- Spectroscopic analysis :

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies impurities (<2% threshold) .

Q. Basic: How should researchers evaluate the compound’s stability under experimental conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>120°C suggests robustness for room-temperature reactions) .

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) with LC-MS monitoring to detect hydrolysis or epimerization .

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of hydroxymethyl groups .

Q. Advanced: How does the fluorine substituent influence this compound’s biological or catalytic activity?

Answer:

- Electron-withdrawing effects : Fluorine’s electronegativity enhances electrophilicity at the lactone carbonyl, potentially increasing reactivity in nucleophilic acyl substitutions .

- Metabolic stability : Fluorine reduces susceptibility to enzymatic degradation (e.g., cytochrome P450), as observed in fluorinated nucleoside analogs .

- Structural mimicry : The 3-fluoro group may mimic hydroxyl or methyl groups in enzyme binding pockets, enabling activity in kinase inhibition assays .

Q. Advanced: What computational strategies can predict this compound’s reactivity or interactions?

Answer:

- DFT calculations : Model transition states for fluorination or lactone ring-opening reactions (B3LYP/6-31G* basis set) to optimize synthetic pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC values .

- Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Experimental replication : Standardize assays (e.g., fixed cell lines, incubation times) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding factors (e.g., impurity profiles) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., non-fluorinated dihydrofuranones) to isolate fluorine-specific effects .

Q. Advanced: What methodologies identify environmental degradation products of this compound?

Answer:

- Photolysis studies : Expose to UV light (254 nm) in aqueous matrices; analyze products via LC-HRMS to detect defluorination or lactone ring cleavage .

- Biodegradation assays : Incubate with soil microbiota (OECD 301F protocol); track metabolite formation using NMR or isotopic labeling .

- Ecotoxicity profiling : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation intermediates .

Properties

IUPAC Name |

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCJYMKHJWVTPK-ZMIZWQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718033 | |

| Record name | (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879551-04-9 | |

| Record name | (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879551-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.